molecular formula C15H23ClN2 B6896973 1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine

1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine

Cat. No.: B6896973
M. Wt: 266.81 g/mol
InChI Key: HXEGVPBMCVUXCG-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives at the 3-chlorophenyl group.

Scientific Research Applications

1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-(2-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine
  • 1-[1-(4-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine
  • 1-[1-(3-fluorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine

Comparison: 1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or positions, this compound may exhibit distinct pharmacological properties and reactivity patterns, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2/c1-12(13-5-4-6-14(16)11-13)18-9-7-15(8-10-18)17(2)3/h4-6,11-12,15H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEGVPBMCVUXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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